2-(4-Bromo-2-chlorophenyl)-5-methyl-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-2-chlorophenyl)-5-methyl-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The compound features a 1,3,4-oxadiazole ring substituted with a 4-bromo-2-chlorophenyl group and a methyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-chlorophenyl)-5-methyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-bromo-2-chlorobenzohydrazide with acetic anhydride, which leads to the formation of the oxadiazole ring. The reaction is usually carried out under reflux conditions with a suitable solvent such as acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-chlorophenyl)-5-methyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxadiazole derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-chlorophenyl)-5-methyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chlorophenol: Shares the bromo and chloro substituents but lacks the oxadiazole ring.
(4-Bromo-2-chlorophenyl)(morpholino)methanone: Contains a similar phenyl group but with different functional groups attached.
Uniqueness
2-(4-Bromo-2-chlorophenyl)-5-methyl-1,3,4-oxadiazole is unique due to its oxadiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H6BrClN2O |
---|---|
Molecular Weight |
273.51 g/mol |
IUPAC Name |
2-(4-bromo-2-chlorophenyl)-5-methyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C9H6BrClN2O/c1-5-12-13-9(14-5)7-3-2-6(10)4-8(7)11/h2-4H,1H3 |
InChI Key |
AHFRCVKLAXJISU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)C2=C(C=C(C=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.